Carbonylhydridotris(triphenylphosphine)rhodium(I)

Catalog No.
S794261
CAS No.
17185-29-4
M.F
C55H46OP3Rh-
M. Wt
918.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonylhydridotris(triphenylphosphine)rhodium(I)

CAS Number

17185-29-4

Product Name

Carbonylhydridotris(triphenylphosphine)rhodium(I)

IUPAC Name

carbon monoxide;hydride;rhodium;triphenylphosphane

Molecular Formula

C55H46OP3Rh-

Molecular Weight

918.8 g/mol

InChI

InChI=1S/3C18H15P.CO.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1

InChI Key

LNIBUINQDXTYPF-UHFFFAOYSA-N

SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Canonical SMILES

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Carbonylhydridotris(triphenylphosphine)rhodium(I) is a coordination compound with the formula HRh CO PPh3 3\text{HRh CO PPh}_3\text{ }_3, where PPh3\text{PPh}_3 represents triphenylphosphine ligands. This compound is characterized by its light yellow crystalline form, which is moisture-sensitive and requires careful handling and storage in inert atmospheres at low temperatures (2-8°C) to maintain stability. The molecular weight of Carbonylhydridotris(triphenylphosphine)rhodium(I) is approximately 918.8 g/mol, and it has a melting point of around 150 °C (dec.) .

Catalysis:

  • Hydroformylation

    Carbonylhydridotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is one of the most important industrial catalysts. It is used extensively in the hydroformylation reaction, which converts alkenes (olefins) into aldehydes. This process is crucial for the production of various chemicals, including precursors for plastics, pharmaceuticals, and solvents.

  • Hydrogenation

    This rhodium complex can also act as a catalyst for the hydrogenation of various unsaturated organic compounds, such as alkenes and alkynes. This reaction finds applications in the production of saturated alcohols, which are used in numerous industrial processes.

Organic Synthesis:

  • C-H activation

    Carbonylhydridotris(triphenylphosphine)rhodium(I) has been investigated for its ability to activate C-H bonds in organic molecules. This activation is a crucial step in various organic transformations, allowing for the selective modification of complex molecules.

  • Asymmetric catalysis

    Researchers are exploring the potential of this rhodium complex for asymmetric catalysis, which allows for the selective synthesis of chiral molecules. This application is particularly important in the development of new pharmaceuticals and other fine chemicals.

Research in other areas:

  • Homogeneous catalysis

    Carbonylhydridotris(triphenylphosphine)rhodium(I) serves as a model system for studying the mechanisms of homogeneous catalysis. By understanding the reaction pathways and factors influencing catalyst activity, researchers can design improved catalysts for various applications.

  • Organometallic chemistry

    This rhodium complex is a valuable tool for studying fundamental aspects of organometallic chemistry. Its well-defined structure and reactivity make it a convenient platform for exploring the interactions between transition metals and organic ligands.

Carbonylhydridotris(triphenylphosphine)rhodium(I) is known for its catalytic properties in various organic reactions. It acts as an active catalyst in:

  • Hydrogenation: The compound facilitates the addition of hydrogen to alkenes, converting them into alkanes.
  • Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. Notably, it provides a favorable n-to-iso-aldehyde ratio (approximately 20:1), which is significantly higher than that achieved with cobalt catalysts .
  • Isomerization: It can catalyze the rearrangement of alkenes to form different structural isomers.
  • Carbonylation: The compound can insert carbon monoxide into organic substrates, leading to the formation of carbonyl compounds.
  • Oxidation: It can also facilitate oxidation reactions in organic chemistry.

The synthesis of Carbonylhydridotris(triphenylphosphine)rhodium(I) typically involves the following steps:

  • Preparation of Rhodium Source: A solution of rhodium(III) chloride trihydrate (RhCl33H2O\text{RhCl}_3\cdot 3\text{H}_2\text{O}) is prepared.
  • Reaction with Formaldehyde: This solution is treated with aqueous formaldehyde, which serves as the source of carbon monoxide.
  • Addition of Triphenylphosphine: An excess amount of triphenylphosphine is added to stabilize the resulting complex.
  • Isolation: The product is isolated as a microcrystalline powder with a purity of approximately 97% .

Carbonylhydridotris(triphenylphosphine)rhodium(I) finds extensive applications in:

  • Industrial Catalysis: It plays a crucial role in the hydroformylation process used in the production of aldehydes from alkenes.
  • Research Laboratories: Utilized as a catalyst in various organic synthesis reactions, including hydrogenation and carbonylation.
  • Chemical Manufacturing: Employed in processes requiring efficient and selective transformation of hydrocarbons.

Several compounds exhibit similar structural or functional characteristics to Carbonylhydridotris(triphenylphosphine)rhodium(I). Below are some notable examples:

Compound NameStructure/FormulaUnique Features
Tris(triphenylphosphine)rhodium(I) carbonylRh CO PPh3 3\text{Rh CO PPh}_3\text{ }_3Lacks hydride; used similarly in catalysis
Rhodium(III) chlorideRhCl3\text{RhCl}_3Common precursor for rhodium complexes
Rhodium(I) acetylacetonateRh acac 2\text{Rh acac }_2Used in different catalytic applications
Carbonylbis(triphenylphosphine)rhodium(II)Rh CO PPh3 2\text{Rh CO PPh}_3\text{ }_2More stable; used for different catalytic pathways

Uniqueness

Carbonylhydridotris(triphenylphosphine)rhodium(I)'s unique feature lies in its ability to facilitate hydroformylation with a high selectivity for n-aldehydes compared to other catalysts like cobalt compounds. Its hydride functionality also enhances its reactivity in hydrogenation processes, setting it apart from other similar rhodium complexes .

Physical Description

Other Solid

Hydrogen Bond Acceptor Count

2

Exact Mass

918.18165 g/mol

Monoisotopic Mass

918.18165 g/mol

Heavy Atom Count

60

UNII

720P7594ZM

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (81.25%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (81.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (10.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

17185-29-4

General Manufacturing Information

Miscellaneous Manufacturing
Rhodium, carbonylhydrotris(triphenylphosphine)-, (TB-5-23)-: ACTIVE

Dates

Modify: 2023-08-15

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